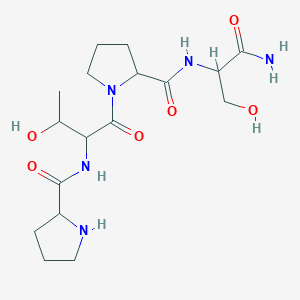

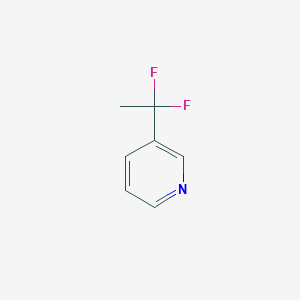

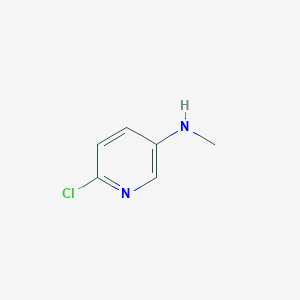

![molecular formula C10H13N3 B053897 N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine CAS No. 124491-38-9](/img/structure/B53897.png)

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

概要

説明

“N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is also known as MDMB-INACA .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular formula of “N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is C15H19N3O3 . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of various synthetic cannabinoids . It is also used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .科学的研究の応用

Synthesis and Organic Chemistry Applications

Advanced Oxidation Processes for Nitrogen-Containing Compounds : The degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes (AOPs) has been a significant area of study. AOPs have proven effective in mineralizing these recalcitrant compounds, improving treatment schemes for water pollution control. The review by Bhat and Gogate (2021) provides an in-depth analysis of the degradation efficiencies, reaction mechanisms, and the influence of process parameters on the effectiveness of AOPs in treating nitrogen-containing compounds, highlighting the critical role of ozone and Fenton processes in these degradation pathways (Bhat & Gogate, 2021).

Environmental Impact and Health Considerations

Nitrogen Compounds in Muscle Foods : The impact of total volatile basic nitrogen (TVB-N) and trimethylamine (TMA) in muscle foods on human health has been reviewed, focusing on their potential formation pathways and effects. TVB-N, a marker of freshness and quality in meats, along with TMA, has been associated with various noncommunicable diseases, including atherosclerosis and diabetes. The review by Bekhit et al. (2021) discusses interventions to mitigate the health effects of these nitrogen compounds, emphasizing the need for agreed international values for TVB-N and TMA levels in meat products (Bekhit et al., 2021).

Catalysis and Industrial Chemistry

Soybean Oil as a Renewable Feedstock : The use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives has garnered attention in sustainable chemistry. Biswas et al. (2008) reviewed the conversion of triglycerides to fatty amines, amides, and other novel compounds, highlighting the industrial significance of these derivatives in producing materials like surfactants and polymers. This review underscores the potential of utilizing renewable resources for chemical synthesis, contributing to the development of green chemistry practices (Biswas et al., 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-1-(1-methylindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQYKASLVAVERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428715 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

CAS RN |

124491-38-9 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

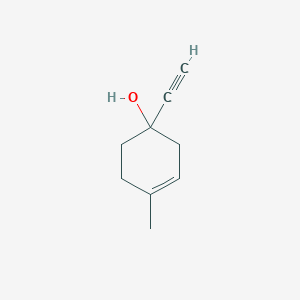

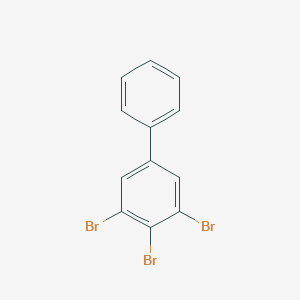

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)

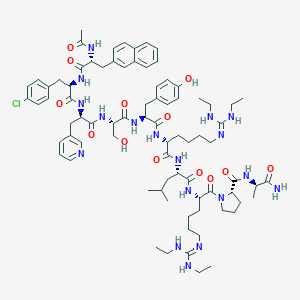

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)